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Compound of Interest

Compound Name: Corticosterone

Cat. No.: B1669441 Get Quote

Technical Support Center: Corticosterone
Assays
This technical support guide provides troubleshooting information and frequently asked

questions regarding the impact of hemolysis on corticosterone assay results.

Frequently Asked Questions (FAQs)
Q1: What is hemolysis and how can I visually identify it in my samples?

A1: Hemolysis is the rupture of red blood cells (erythrocytes), which leads to the release of their

intracellular contents, including hemoglobin, into the serum or plasma.[1][2] Visually, this

manifests as a pink to red discoloration of the sample. The intensity of the red color

corresponds to the severity of hemolysis.

Q2: How does hemolysis interfere with corticosterone ELISA results?

A2: Hemolysis can interfere with corticosterone Enzyme-Linked Immunosorbent Assays

(ELISAs) through several mechanisms:

Spectrophotometric Interference: Hemoglobin, released during hemolysis, absorbs light at

wavelengths commonly used for reading ELISA results (e.g., 450 nm), which can lead to a

false positive signal.[1][3]
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Peroxidase-like Activity: Hemoglobin possesses intrinsic peroxidase-like activity. In ELISAs

that use a horseradish peroxidase (HRP) conjugate, this can lead to a false positive signal,

resulting in an underestimation of corticosterone levels in a competitive ELISA format.[4]

Non-specific Binding: Components of the hemolysate can bind non-specifically to the surface

of the assay plate, which may interfere with the binding of the intended antibodies and

antigens.[4]

Dilution Effect: The release of intracellular contents can dilute the plasma or serum,

potentially leading to a falsely lower measured concentration of corticosterone.[4]

Chemical Interference: Substances released from red blood cells can directly interact with

assay reagents, affecting the accuracy of the results.[1]

Q3: Can I use hemolyzed samples for my corticosterone assay?

A3: It is strongly recommended to avoid using hemolyzed samples for corticosterone assays.

[4] The presence of hemolysis can lead to unreliable and inaccurate results.[5] Most assay

manufacturers advise against using samples that show any visual sign of hemolysis.[6] If using

a hemolyzed sample is unavoidable, the results should be interpreted with extreme caution,

and the limitations should be clearly stated in any subsequent analysis or publication.

Q4: What is a hemolysis index (HI) and how is it used?

A4: A hemolysis index (HI) is a quantitative measure of the free hemoglobin concentration in a

sample, typically determined by spectrophotometry.[2] Automated laboratory analyzers can

provide an HI value, which offers a more objective assessment of hemolysis compared to

visual inspection. Laboratories can establish specific HI cutoff values for sample acceptance or

rejection based on the assay's susceptibility to hemolysis interference.[2]

Q5: How can I prevent hemolysis during sample collection and processing?

A5: Proper sample handling is critical to prevent in vitro hemolysis. Best practices include:

Using an appropriate needle gauge for blood collection.

Allowing the venipuncture site to dry completely after disinfection.
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Avoiding vigorous shaking or mixing of the blood collection tubes.

Centrifuging samples for serum or plasma separation within the recommended time frame

after collection.

Minimizing the freeze-thaw cycles of samples.
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Issue Potential Cause Recommended Action

Visibly pink or red

serum/plasma sample

In vitro hemolysis due to

improper sample collection or

handling.[1]

1. Do not proceed with the

assay.2. Recollect the sample

using proper phlebotomy and

handling techniques.3. If

recollection is not possible,

note the presence of

hemolysis and interpret the

results with caution,

acknowledging the potential for

inaccurate data.

Unexpectedly low

corticosterone results in a

competitive ELISA

Hemoglobin's peroxidase-like

activity may have generated a

false-positive signal, leading to

an underestimation of the

target analyte.[4]

1. Visually inspect a sample

aliquot for any signs of

hemolysis.2. Review sample

collection and handling records

for any deviations from the

protocol.3. Consider

performing a hemolysis

interference study for your

specific assay to determine the

tolerance for hemolysis (see

Experimental Protocols

section).

High variability between

replicate samples

Varying degrees of hemolysis

among the samples.

1. Centrifuge the samples

again to pellet any remaining

cellular debris.2. Visually

inspect each sample for

hemolysis before proceeding

with the assay.3. Ensure

consistent sample handling for

all samples.

Assay fails quality control

checks with known hemolyzed

samples

The degree of hemolysis

exceeds the acceptable limit

for the assay.

1. Establish a clear threshold

for sample rejection based on

visual inspection or a

quantitative hemolysis index.2.
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Refer to the assay kit insert for

the manufacturer's

recommendations on sample

quality.

Quantitative Data on Hemolysis Interference
While specific quantitative data for corticosterone ELISAs is limited in the literature, a study

on the closely related steroid, cortisol, in bovine samples provides a useful illustration of the

potential impact of hemolysis. The following table summarizes the threshold values of

hemolysis that cause analytically and clinically significant changes in cortisol measurements.

Table 1: Impact of Hemolysis on Cortisol Measurement in Bovine Samples

Parameter
Analytical Interference
Threshold (g/L cell-free
Hemoglobin)

Clinical Interference
Threshold (g/L cell-free
Hemoglobin)

Cortisol (CORT) 2.78 11.22

Source: Adapted from a study on blood biochemical and endocrine parameters in cows.[2]

Interpretation:

Analytical Interference Threshold: The level of hemolysis at which a statistically significant

deviation from the true value is observed. Results from samples with hemolysis below this

level can generally be reported without restriction.

Clinical Interference Threshold: The level of hemolysis at which the deviation from the true

value is large enough to potentially impact clinical interpretation. It is recommended to reject

samples with hemolysis levels above this threshold.

Experimental Protocols
Protocol for a Hemolysis Interference Study
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This protocol describes a method for preparing a hemolysate and using it to evaluate the

impact of hemolysis on a corticosterone assay. This process is crucial for validating an assay

and establishing sample acceptance criteria.

Objective: To determine the concentration of hemoglobin that causes a significant interference

in the corticosterone assay results.

Materials:

Fresh whole blood from the species of interest, collected in an appropriate anticoagulant

(e.g., EDTA).

Phosphate-buffered saline (PBS), pH 7.4.

Deionized water.

Centrifuge.

Spectrophotometer.

Corticosterone assay kit.

Pooled serum or plasma with a known corticosterone concentration.

Methodology:

Part 1: Preparation of Hemolysate

Collect Whole Blood: Obtain a fresh blood sample.

Wash Red Blood Cells (RBCs): a. Centrifuge the whole blood at 1500 x g for 10 minutes to

pellet the RBCs. b. Aspirate and discard the plasma and buffy coat. c. Resuspend the RBC

pellet in 5-10 volumes of cold PBS. d. Centrifuge again at 1500 x g for 10 minutes. e. Repeat

the wash step two more times to ensure the removal of all plasma components.

Lyse RBCs: a. After the final wash, resuspend the packed RBCs in an equal volume of

deionized water. b. Induce lysis by subjecting the RBC suspension to a freeze-thaw cycle

(e.g., freeze at -20°C and then thaw at room temperature).[1]
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Prepare Hemolysate: a. Centrifuge the lysed RBC suspension at a higher speed (e.g.,

10,000 x g) for 15 minutes to pellet the cell debris. b. Carefully collect the supernatant, which

is the hemolysate.

Determine Hemoglobin Concentration: a. Measure the hemoglobin concentration of the

hemolysate using a spectrophotometer (e.g., at 540 nm) or a commercially available

hemoglobin assay kit.

Part 2: Interference Testing

Prepare Spiked Samples: a. Take a pool of serum or plasma with a known mid-range

concentration of corticosterone. b. Create a series of samples by spiking the pooled

serum/plasma with increasing concentrations of the prepared hemolysate to achieve a range

of final hemoglobin concentrations (e.g., 0, 1, 2, 5, 10 g/L). c. Ensure the total volume of

added hemolysate is kept low (e.g., <10% of the total sample volume) to minimize dilution

effects. Prepare a control sample by adding the same volume of PBS instead of hemolysate.

Assay the Samples: a. Analyze the corticosterone concentration in the control and each of

the hemolysate-spiked samples according to the corticosterone assay kit protocol.

Analyze the Data: a. Calculate the percentage of interference for each hemoglobin

concentration using the following formula: % Interference = [(Measured Concentration -

Control Concentration) / Control Concentration] * 100 b. Determine the hemoglobin

concentration at which a significant interference (e.g., >10% change from the control) is

observed. This will be your laboratory's hemolysis rejection criterion for this specific assay.
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Caption: Workflow for handling potentially hemolyzed samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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